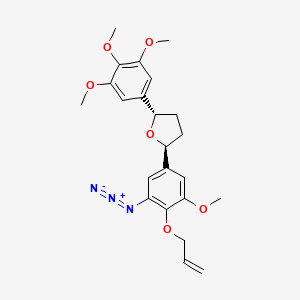

L662,025

Beschreibung

Eigenschaften

CAS-Nummer |

122328-38-5 |

|---|---|

Molekularformel |

C23H27N3O6 |

Molekulargewicht |

441.5 g/mol |

IUPAC-Name |

(2S,5S)-2-(3-azido-5-methoxy-4-prop-2-enoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane |

InChI |

InChI=1S/C23H27N3O6/c1-6-9-31-22-16(25-26-24)10-14(11-19(22)27-2)17-7-8-18(32-17)15-12-20(28-3)23(30-5)21(13-15)29-4/h6,10-13,17-18H,1,7-9H2,2-5H3/t17-,18-/m0/s1 |

InChI-Schlüssel |

YGLLDYAOJRHSEU-ROUUACIJSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1OCC=C)N=[N+]=[N-])[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC |

Kanonische SMILES |

COC1=CC(=CC(=C1OCC=C)N=[N+]=[N-])C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

122328-38-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L 662025; L-662025; L662025; L662,025; L 662,025; L-662,025; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Emergence of a Novel Oncogene: A Technical Guide to the Discovery and Initial Characterization of LINC00662

For Immediate Release

This technical guide provides an in-depth overview of the discovery and initial functional characterization of the long intergenic non-protein coding RNA 662 (LINC00662). Designed for researchers, scientists, and drug development professionals, this document details the seminal findings that identified LINC00662 as a key player in oncogenesis, summarizing the foundational experimental data and methodologies.

Discovery and Initial Expression Profiling

LINC00662 was first identified as a novel long non-coding RNA with aberrant expression in cancer tissues in studies dating back to 2018. Initial investigations in lung cancer revealed a significant upregulation of LINC00662 in tumor tissues compared to adjacent normal tissues[1]. This discovery was foundational in establishing LINC00662 as a potential oncogene. Shortly after, a 2019 study reported for the first time the functional significance of LINC00662 in oral squamous cell carcinoma (OSCC), further solidifying its role in cancer biology.

The initial discovery of LINC00662's differential expression was primarily achieved through microarray expression profiling of lncRNAs in nasopharyngeal carcinoma, which highlighted it as a transcript of interest[2]. Subsequent validation in various cancer types, including lung and oral cancers, was conducted using quantitative reverse-transcription polymerase chain reaction (qRT-PCR)[2][3].

Experimental Workflow for LINC00662 Expression Analysis

References

- 1. Frontiers | The Vital Roles of LINC00662 in Human Cancers [frontiersin.org]

- 2. Long non-coding RNA LINC00662 promotes proliferation and migration in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long non-coding RNA LINC00662 promotes proliferation and migration in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

LINC00662: A Technical Overview of Gene Structure and Genomic Locus

For Immediate Release

This technical guide provides a comprehensive overview of the gene structure and genomic location of the long intergenic non-protein coding RNA 662 (LINC00662). The information presented is intended for researchers, scientists, and professionals in drug development who are investigating the role of LINC00662 in various biological processes and disease states.

Genomic Location

LINC00662 is located on the reverse strand of chromosome 19 in the human genome.[1][2] Its specific coordinates vary slightly between different builds of the human genome reference sequence.

| Genome Build | Chromosome | Band | Start Position | End Position | Strand |

| GRCh38/hg38 | 19 | q11 | 27,663,175 | 27,794,301 | Minus |

| GRCh37/hg19 | 19 | q11 | 28,281,401 | 28,284,848 | Minus |

Table 1: Genomic Coordinates of LINC00662. This table summarizes the genomic location of the LINC00662 gene on chromosome 19 according to the GRCh38/hg38 and GRCh37/hg19 human genome reference assemblies.

Gene Structure

LINC00662 is a long non-coding RNA (lncRNA) characterized by a multi-exonic structure. While numerous transcript variants have been identified, a commonly referenced transcript possesses three exons.[3] The total length of this transcript is approximately 2085 base pairs.[2]

The following table details the structure of a representative LINC00662 transcript, based on available genomic data. The coordinates correspond to the GRCh38/hg38 reference genome.

| Feature | Start Position | End Position | Length (bp) |

| Exon 1 | 27,793,815 | 27,794,005 | 191 |

| Intron 1 | 27,791,330 | 27,793,814 | 2,485 |

| Exon 2 | 27,791,195 | 27,791,329 | 135 |

| Intron 2 | 27,681,072 | 27,791,194 | 110,123 |

| Exon 3 | 27,680,921 | 27,681,071 | 151 |

Table 2: Exon and Intron Structure of a LINC00662 Transcript. This table outlines the start and end positions, and the calculated lengths of the exons and introns for a representative transcript of LINC00662 on the GRCh38/hg38 assembly. Note that due to the gene's location on the reverse strand, the start positions are greater than the end positions.

Below is a graphical representation of the LINC00662 gene structure, illustrating the arrangement of its exons and introns.

Experimental Protocols for Gene Structure Determination

The structure and genomic location of long non-coding RNAs like LINC00662 are typically determined and characterized using a combination of high-throughput sequencing and bioinformatic analysis. The following outlines the key experimental methodologies.

RNA Sequencing (RNA-Seq)

RNA-Seq is a powerful technique for transcriptome profiling that provides information on the transcriptional structure of genes, including exon-intron boundaries.

Methodology:

-

RNA Isolation: Total RNA is extracted from cells or tissues of interest.

-

rRNA Depletion or Poly(A) Selection: Ribosomal RNA (rRNA), which constitutes a large portion of total RNA, is removed to enrich for other RNA species. Alternatively, for polyadenylated transcripts, poly(A) selection can be performed.

-

cDNA Synthesis: The enriched RNA is reverse transcribed into complementary DNA (cDNA).

-

Library Preparation: The cDNA is fragmented, and sequencing adapters are ligated to the ends of the fragments.

-

High-Throughput Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome. The alignment data is then used by bioinformatics tools to assemble transcripts and identify exon-intron junctions, thereby defining the gene structure.

Microarray Analysis

Microarrays can be designed with probes that tile across genomic regions of interest to detect the expression of specific exons.

Methodology:

-

RNA Isolation and Labeling: RNA is extracted and labeled with a fluorescent dye.

-

Hybridization: The labeled RNA is hybridized to a microarray chip containing complementary probes.

-

Scanning and Data Acquisition: The microarray is scanned to detect the fluorescent signals.

-

Data Analysis: The intensity of the signals from probes corresponding to different exons of LINC00662 can indicate their inclusion in the final transcript.

Bioinformatics-Based Gene Annotation

The identification and annotation of genes like LINC00662 rely heavily on computational methods that integrate various data sources.

Methodology:

-

Ab Initio Gene Prediction: Algorithms are used to identify gene structures based on statistical properties of the genomic sequence, such as start and stop codons, and splice site consensus sequences.

-

Evidence-Based Annotation: Experimental evidence, primarily from RNA-Seq data and expressed sequence tags (ESTs), is used to confirm and refine the predicted gene models.

-

Comparative Genomics: The conservation of genomic sequences across different species can be used to infer the presence and structure of genes.

The following diagram illustrates a generalized workflow for the experimental determination of lncRNA gene structure.

References

- 1. genecards.org [genecards.org]

- 2. LINC00662: A new oncogenic lncRNA with great potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long noncoding RNA LINC00662 promotes M2 macrophage polarization and hepatocellular carcinoma progression via activating Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Subcellular Landscape of LINC00662 in Cancer Cells: A Technical Guide for Researchers

Abstract

Long non-coding RNAs (lncRNAs) have emerged as critical regulators of tumorigenesis. Among them, Long Intergenic Non-Protein Coding RNA 662 (LINC00662) has been identified as a significant oncogene in a multitude of cancers. Its expression is frequently upregulated in tumor tissues, correlating with poor prognosis and aggressive clinicopathological features. A key aspect of understanding the molecular mechanisms of LINC00662 is its subcellular localization, which dictates its function. This technical guide provides a comprehensive overview of the subcellular distribution of LINC00662 in cancer cells, detailing its predominant cytoplasmic localization and its role as a competing endogenous RNA (ceRNA). We present quantitative data on its distribution, detailed experimental protocols for its detection, and visual representations of its signaling networks.

Subcellular Localization of LINC00662: A Predominantly Cytoplasmic Player

Multiple studies across various cancer types have consistently demonstrated that LINC00662 is primarily localized in the cytoplasm of cancer cells.[1][2][3] This localization is crucial for its primary molecular function as a ceRNA, where it acts as a molecular sponge for microRNAs (miRNAs), thereby regulating the expression of their target genes. While the majority of LINC00662 resides in the cytoplasm, some studies also indicate its presence in the nucleus, suggesting potential nuclear functions that are yet to be fully elucidated.[4]

Quantitative Distribution of LINC00662

The following table summarizes the observed subcellular localization of LINC00662 in different cancer cell lines, highlighting its predominantly cytoplasmic presence.

| Cancer Type | Cell Line(s) | Subcellular Localization | Key Findings | Reference(s) |

| Breast Cancer | MDA-MB-231, MCF-7 | Predominantly Cytoplasmic | Cytoplasmic and nuclear fraction RNA analysis confirmed that LINC00662 is mainly located in the cytoplasm, supporting its role as a ceRNA. | [1] |

| Gastric Cancer | BGC823, SGC-7901 | Mainly in the Cytoplasm | Subcellular fractionation assays revealed that LINC00662 was primarily located in the cytoplasm of gastric cancer cells. | [2] |

| Hepatocellular Carcinoma | HCCLM3, SK-HEP-1 | Mainly Located in the Cytoplasm | LINC00662 is predominantly found in the cytoplasm, where it can act as a ceRNA for miR-15a/16/107. | [5] |

| Oral Squamous Cell Carcinoma | SCC-9, ISG15 | Not explicitly quantified, but functional studies imply cytoplasmic action as a ceRNA for miR-144-3p. | LINC00662 was shown to sponge miR-144-3p, a cytoplasmic process. | [6] |

Experimental Protocols for Determining Subcellular Localization

Accurate determination of the subcellular localization of LINC00662 is fundamental to understanding its biological function. The two most common methods employed are Nuclear/Cytoplasmic Fractionation followed by quantitative reverse transcription PCR (qRT-PCR) and Fluorescence In Situ Hybridization (FISH).

Nuclear/Cytoplasmic Fractionation and qRT-PCR

This biochemical method physically separates the nuclear and cytoplasmic components of the cell, allowing for the quantification of RNA in each fraction.

Protocol:

-

Cell Harvesting:

-

For adherent cells, wash with ice-cold PBS, detach using a cell scraper, and centrifuge at 500 x g for 5 minutes.

-

For suspension cells, directly centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

-

Cytoplasmic Lysis:

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., buffer containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, and protease inhibitors).

-

Incubate on ice for 15 minutes to allow cells to swell.

-

Add a non-ionic detergent (e.g., NP-40 or Triton X-100) to a final concentration of 0.5-1% and vortex briefly to disrupt the plasma membrane.

-

-

Nuclear Pelletting:

-

Centrifuge the lysate at a low speed (e.g., 1,000-3,000 rpm) for 5-10 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

-

Nuclear Lysis:

-

Wash the nuclear pellet with the lysis buffer without detergent.

-

Resuspend the nuclear pellet in a nuclear extraction buffer (containing a higher salt concentration and stronger detergents).

-

Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclear membrane.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. The supernatant contains the nuclear extract.

-

-

RNA Extraction and qRT-PCR:

-

Extract total RNA from both the cytoplasmic and nuclear fractions using a standard RNA extraction kit.

-

Perform qRT-PCR using specific primers for LINC00662.

-

Use appropriate markers for the purity of each fraction (e.g., GAPDH for cytoplasm and U6 for the nucleus).

-

The relative abundance of LINC00662 in each fraction can then be calculated.

-

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique that allows for the visualization of specific RNA molecules within intact cells, providing spatial information about their localization.

Protocol:

-

Cell Preparation:

-

Grow cells on sterile glass coverslips in a culture plate.

-

Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

-

Probe Hybridization:

-

Design and synthesize fluorescently labeled oligonucleotide probes complementary to the LINC00662 sequence.

-

Pre-hybridize the fixed cells in a hybridization buffer for 1 hour at 37°C.

-

Add the fluorescently labeled LINC00662 probes to the hybridization buffer and incubate overnight at 37°C in a humidified chamber.

-

-

Washing and Counterstaining:

-

Wash the coverslips with washing buffers of decreasing stringency (e.g., 2x SSC, 1x SSC, 0.5x SSC) to remove unbound probes.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

-

Imaging:

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the fluorescent signals using a fluorescence or confocal microscope. The location of the fluorescent signal for LINC00662 relative to the DAPI-stained nucleus reveals its subcellular localization.

-

Signaling Pathways and Molecular Interactions of LINC00662

The predominantly cytoplasmic localization of LINC00662 facilitates its interaction with various components of key signaling pathways that drive cancer progression.

The LINC00662-miRNA-mRNA Network (ceRNA)

In the cytoplasm, LINC00662 functions as a ceRNA, sponging various miRNAs and preventing them from binding to their target mRNAs. This leads to the upregulation of the target mRNAs, which are often oncogenes.

Caption: LINC00662 as a ceRNA, sponging miRNAs to upregulate target mRNAs.

Involvement in Key Oncogenic Signaling Pathways

LINC00662 has been shown to modulate several critical signaling pathways in cancer, primarily through its ceRNA function.

In gastric cancer, LINC00662 sponges miR-497-5p, leading to the upregulation of YAP1, a key effector of the Hippo pathway.[7] This promotes cell proliferation and chemoresistance.

Caption: LINC00662 activates the Hippo-YAP1 pathway in gastric cancer.

In hepatocellular carcinoma, LINC00662 acts as a ceRNA for miR-15a, miR-16, and miR-107, leading to increased expression and secretion of WNT3A.[5] This activates the Wnt/β-catenin pathway in an autocrine and paracrine manner, promoting cancer progression.

Caption: LINC00662 activates the Wnt/β-catenin pathway in HCC.

In colon cancer, LINC00662 sponges miR-340-5p, resulting in the upregulation of CLDN8 and IL22. This, in turn, activates the MAPK/ERK signaling pathway, promoting tumor growth and metastasis.[4]

Caption: LINC00662 activates the MAPK/ERK pathway in colon cancer.

Conclusion and Future Directions

The subcellular localization of LINC00662 is a critical determinant of its oncogenic function. The consistent observation of its predominant cytoplasmic distribution across various cancers underscores its role as a ceRNA, modulating the activity of multiple miRNAs and consequently influencing key cancer-related signaling pathways. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the localization and function of LINC00662 and other lncRNAs.

Future research should aim to:

-

Precisely quantify the nuclear versus cytoplasmic ratio of LINC00662 in a wider range of cancer types to better understand its potential dual functions.

-

Elucidate the mechanisms that may regulate the nucleocytoplasmic transport of LINC00662.

-

Identify and characterize the potential nuclear binding partners of LINC00662 to uncover its functions within the nucleus.

A deeper understanding of the spatial and functional dynamics of LINC00662 will be invaluable for the development of novel therapeutic strategies targeting this potent oncogenic lncRNA.

References

- 1. LINC00662 enhances cell progression and stemness in breast cancer by MiR-144-3p/SOX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long intergenic non-protein coding RNA 662 accelerates the progression of gastric cancer through up-regulating centrosomal protein 55 by sponging microRNA-195-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Vital Roles of LINC00662 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long noncoding RNA LINC00662 promotes M2 macrophage polarization and hepatocellular carcinoma progression via activating Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LINC00662 Promotes Oral Squamous Cell Carcinoma Cell Growth and Metastasis through miR-144-3p/EZH2 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LINC00662 promotes gastric cancer cell growth by modulating the Hippo-YAP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LINC00662 in Cellular Proliferation and Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long non-coding RNAs (lncRNAs) have emerged as critical regulators of diverse cellular processes, including proliferation and apoptosis. Among these, the long intergenic non-protein coding RNA 662 (LINC00662) has garnered significant attention as a key player in tumorigenesis and cancer progression.[1][2] This technical guide provides a comprehensive overview of the role of LINC00662 in cellular proliferation and apoptosis, detailing its molecular mechanisms, summarizing key quantitative data, and providing detailed experimental protocols for its study.

LINC00662 is frequently upregulated in a variety of human cancers, and its elevated expression often correlates with poor patient prognosis.[1][2] Functionally, LINC00662 predominantly acts as an oncogene by promoting cell proliferation and inhibiting apoptosis.[1][2] This guide will delve into the intricate signaling pathways and molecular interactions through which LINC00662 exerts its effects, offering valuable insights for researchers and professionals in the field of cancer biology and drug development.

LINC00662 and Cellular Proliferation

LINC00662 has been consistently shown to promote cellular proliferation across a wide range of cancer types.[1][2] The primary mechanism involves its function as a competing endogenous RNA (ceRNA), where it sequesters microRNAs (miRNAs), thereby preventing them from binding to their target messenger RNAs (mRNAs). This leads to the upregulation of pro-proliferative genes.[1]

Quantitative Data on LINC00662's Role in Cellular Proliferation

The following table summarizes the quantitative effects of LINC00662 modulation on cellular proliferation markers in various cancer cell lines.

| Cancer Type | Cell Line | LINC00662 Modulation | Assay | Key Finding | Reference |

| Osteosarcoma | U2OS, MG63 | Knockdown | MTT Assay | Decreased cell viability at 96h (P < 0.01) | [3] |

| Osteosarcoma | U2OS, MG63 | Knockdown | Wound Healing | Remarkably reduced wound healing rate (P < 0.01) | [3] |

| Chordoma | U-CH1, U-CH2 | Knockdown | MTT Assay | Prominently suppressed proliferation | [4] |

| Chordoma | U-CH1, U-CH2 | Knockdown | Colony Formation | Decreased number of colonies | [4] |

| Non-Small Cell Lung Cancer | A549, SPCA1 | Knockdown | MTT Assay | Inhibited cell proliferation | [5] |

| Non-Small Cell Lung Cancer | A549, SPCA1 | Knockdown | Colony Formation | Decreased clone survival | [5] |

| Osteosarcoma | MG63, U2OS | Knockdown | MTT Assay | Significantly reduced proliferation at 72h and 96h (P < 0.05) | [6] |

| Breast Cancer | Not Specified | Knockdown | Not Specified | Hindered cell proliferation | [7] |

LINC00662 and Apoptosis

In addition to promoting proliferation, LINC00662 plays a crucial role in inhibiting apoptosis, further contributing to the survival and growth of cancer cells.[1][2] Silencing of LINC00662 has been shown to induce apoptosis in various cancer models.[1][2]

Quantitative Data on LINC00662's Role in Apoptosis

The following table summarizes the quantitative effects of LINC00662 modulation on apoptosis in different cancer cell lines.

| Cancer Type | Cell Line | LINC00662 Modulation | Assay | Key Finding | Reference |

| Acute Myeloid Leukemia | Not Specified | Silencing | Not Specified | Increased cell apoptosis | [1] |

| Hepatocellular Carcinoma | HCCLM3 | Overexpression | Flow Cytometry | Repressed cell apoptosis | [8] |

| Oral Squamous Cell Carcinoma | Not Specified | Overexpression | Not Specified | Suppressed cell apoptosis | |

| Oral Squamous Cell Carcinoma | Not Specified | Knockdown | Not Specified | Promoted cell apoptosis | |

| Breast Cancer | Not Specified | Knockdown | Not Specified | Inhibited cell apoptosis | [7] |

Signaling Pathways Modulated by LINC00662

LINC00662 exerts its influence on proliferation and apoptosis by modulating several key signaling pathways.

LINC00662 as a Competing Endogenous RNA (ceRNA)

The most well-documented mechanism of LINC00662 is its role as a ceRNA. By sponging various miRNAs, it leads to the derepression of their target genes, many of which are integral components of pro-survival and pro-proliferative pathways.

LINC00662 ceRNA Network.

Wnt/β-catenin Signaling Pathway

LINC00662 has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation.

LINC00662 and Wnt/β-catenin Signaling.

Hippo Signaling Pathway

LINC00662 can also modulate the Hippo signaling pathway, which plays a crucial role in controlling organ size by regulating cell proliferation and apoptosis. LINC00662 can promote the activity of the transcriptional co-activator YAP1, a key downstream effector of the Hippo pathway, leading to increased cell proliferation.

LINC00662 and Hippo Signaling.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation that can be influenced by LINC00662. By modulating the expression of upstream regulators, LINC00662 can lead to the activation of ERK, promoting cell growth and survival.

LINC00662 and MAPK/ERK Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of LINC00662 in cellular proliferation and apoptosis.

General Experimental Workflow

A typical workflow for studying the function of LINC00662 involves modulating its expression in cancer cell lines and then assessing the impact on cellular phenotypes.

General Experimental Workflow.

Quantitative Real-Time PCR (qRT-PCR) for LINC00662 Expression

Objective: To quantify the expression level of LINC00662 in cells or tissues.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Primers for LINC00662 and a housekeeping gene (e.g., GAPDH)

Protocol:

-

RNA Extraction: Isolate total RNA from cell or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for LINC00662 or the housekeeping gene, and cDNA template.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

-

Data Analysis: Analyze the amplification data and calculate the relative expression of LINC00662 using the 2-ΔΔCt method, normalized to the housekeeping gene.

EdU Cell Proliferation Assay

Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.[2][9][10][11][12]

Materials:

-

EdU (5-ethynyl-2'-deoxyuridine) labeling solution

-

Cell fixation solution (e.g., 4% paraformaldehyde)

-

Cell permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate or on coverslips at an appropriate density.

-

EdU Labeling: Add EdU labeling solution to the cell culture medium and incubate for a defined period (e.g., 2 hours) to allow for incorporation into newly synthesized DNA.[2]

-

Cell Fixation: Remove the EdU-containing medium, wash the cells with PBS, and fix the cells with a fixation solution for 15 minutes at room temperature.[9]

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize them with permeabilization buffer for 20 minutes at room temperature.[12]

-

Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.[9]

-

Nuclear Staining: Wash the cells with PBS and then stain the nuclei with a suitable counterstain.

-

Imaging and Analysis: Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells, or analyze the cells by flow cytometry.[2]

Annexin V Apoptosis Assay

Objective: To detect and quantify apoptotic cells.[1][13][14][15]

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Protocol:

-

Cell Harvesting: Collect both adherent and floating cells from the culture dish.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 106 cells/mL.[1]

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

-

Flow Cytometry Analysis: Add 1X Annexin-binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.[1]

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins in a sample.[8]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system and quantify the band intensities.

Conclusion

LINC00662 is a significant oncogenic lncRNA that promotes cellular proliferation and inhibits apoptosis in a multitude of cancers. Its primary mode of action is through its role as a ceRNA, which leads to the dysregulation of key signaling pathways, including Wnt/β-catenin, Hippo, and MAPK/ERK. The consistent findings of its pro-tumorigenic functions across various cancer types highlight LINC00662 as a promising biomarker for cancer diagnosis and prognosis, as well as a potential therapeutic target. Further research into the intricate molecular mechanisms of LINC00662 will undoubtedly pave the way for novel cancer therapies.

References

- 1. kumc.edu [kumc.edu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Knockdown of lncRNA LINC00662 suppresses malignant behaviour of osteosarcoma cells via competition with miR-30b-3p to regulate ELK1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Copy number amplification-activated long non-coding RNA LINC00662 epigenetically inhibits BIK by interacting with EZH2 to regulate tumorigenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. LINC00662 enhances cell progression and stemness in breast cancer by MiR-144-3p/SOX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long noncoding RNA LINC00662 promotes M2 macrophage polarization and hepatocellular carcinoma progression via activating Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biologi.ub.ac.id [biologi.ub.ac.id]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

LINC00662: A Pivotal Regulator of Epithelial-Mesenchymal Transition in Cancer Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long non-coding RNAs (lncRNAs) have emerged as critical regulators in the complex landscape of cancer biology. Among them, Long Intergenic Non-Protein Coding RNA 662 (LINC00662) has garnered significant attention for its oncogenic roles across various malignancies. A growing body of evidence implicates LINC00662 as a key driver of the epithelial-mesenchymal transition (EMT), a cellular process integral to tumor invasion, metastasis, and drug resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning LINC00662's involvement in EMT, detailed experimental protocols for its investigation, and a summary of quantitative data from seminal studies. We further visualize the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of LINC00662 as a potential therapeutic target in oncology.

Introduction: The Role of LINC00662 in Cancer

LINC00662 is a long non-coding RNA that has been identified as an oncogene in a multitude of cancers, including but not limited to, non-small cell lung cancer, gastric cancer, colorectal cancer, and glioma.[1] Its upregulation in tumor tissues is frequently associated with advanced tumor stages, metastasis, and poor patient prognosis.[2] LINC00662 exerts its pro-tumorigenic functions by modulating various cellular processes such as proliferation, apoptosis, and, most notably, the epithelial-mesenchymal transition (EMT).[3]

EMT is a reversible cellular program in which epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which is characterized by enhanced migratory and invasive capabilities.[4] This transition is a hallmark of cancer progression and is orchestrated by a complex network of signaling pathways and regulatory molecules. LINC00662 has been shown to be a significant player in this network, primarily by acting as a competing endogenous RNA (ceRNA).[5]

Molecular Mechanisms of LINC00662 in EMT

The predominant mechanism by which LINC00662 promotes EMT is through its function as a ceRNA, where it sequesters microRNAs (miRNAs), thereby preventing them from binding to and repressing their target messenger RNAs (mRNAs). This leads to the upregulation of pro-EMT genes.

The LINC00662 ceRNA Network

LINC00662 contains miRNA response elements (MREs) for several tumor-suppressive miRNAs. By binding to these miRNAs, LINC00662 effectively acts as a sponge, leading to the de-repression of their target genes, many of which are key drivers of EMT.

-

LINC00662/miR-497-5p/YAP1 Axis: In gastric cancer, LINC00662 sponges miR-497-5p, leading to the upregulation of Yes-associated protein 1 (YAP1), a key effector of the Hippo signaling pathway.[6] Activated YAP1 promotes the transcription of genes that drive cell proliferation and EMT.[7]

-

LINC00662/miR-16-5p/RNF144B Axis: This axis has been implicated in chordoma, where LINC00662 sequesters miR-16-5p, resulting in increased expression of Ring Finger Protein 144B (RNF144B) and subsequent promotion of EMT.[2]

-

LINC00662/miR-340-5p Axis: In colon cancer, LINC00662 has been shown to sponge miR-340-5p, contributing to tumor progression.[2]

-

LINC00662/miR-15a/16/107/WNT3A Axis: In hepatocellular carcinoma, LINC00662 upregulates WNT3A expression and secretion by competitively binding to miR-15a, miR-16, and miR-107.[8]

Regulation of Key Signaling Pathways

LINC00662-mediated modulation of the ceRNA network results in the activation of several critical signaling pathways that are known to induce and regulate EMT.

-

Wnt/β-catenin Signaling Pathway: By upregulating WNT3A, LINC00662 can activate the Wnt/β-catenin pathway.[8] This leads to the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for a host of genes that promote EMT, such as Snail, Slug, and Twist.[1][9]

-

MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade in EMT.[10] LINC00662 has been shown to activate this pathway, contributing to the mesenchymal phenotype.[11]

-

Hippo Signaling Pathway: The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is common in cancer.[6] LINC00662's interaction with the Hippo pathway, primarily through the regulation of YAP1, is a key mechanism by which it promotes EMT.[6][7]

Quantitative Data on LINC00662's Role in EMT

The following tables summarize the quantitative effects of LINC00662 modulation on the expression of key EMT markers from various studies.

Table 1: Effect of LINC00662 Knockdown on EMT Marker Expression

| Cell Line | Method of Knockdown | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Reference |

| MG-63 (Osteosarcoma) | siRNA | Increased | Decreased | Decreased | [12] |

| U2-OS (Osteosarcoma) | siRNA | Increased | Decreased | Decreased | [12] |

| A549 (NSCLC) | shRNA | Increased | Decreased | Decreased | [3] |

| H1299 (NSCLC) | shRNA | Increased | Decreased | Decreased | [3] |

| Ovarian Cancer Stem Cells | Gene Transfection | Increased | Decreased | Decreased | [13] |

Table 2: Effect of LINC00662 Overexpression on EMT Marker Expression

| Cell Line | Method of Overexpression | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Reference |

| MCF-7 (Breast Cancer) | Plasmid | Decreased | Increased | Increased | [14] |

| T47D (Breast Cancer) | Plasmid | Decreased | Increased | Increased | [14] |

| SRA01/04 (Lens Epithelial) | siRNA for E-cadherin | Decreased | Decreased | Not Assessed | [15] |

| MDCK (Renal Tubular) | Oxalate Treatment | Decreased | Not Assessed | Increased | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of LINC00662 in EMT.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of LINC00662 and EMT marker genes.

Protocol:

-

RNA Extraction: Isolate total RNA from cultured cells or tissues using a suitable RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based qPCR master mix on a real-time PCR system. A typical reaction mixture (20 µL) includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template

-

6 µL Nuclease-free water

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to an internal control gene such as GAPDH or β-actin.

Table 3: Primer Sequences for qRT-PCR

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| LINC00662 | GCTGCGCTCGGACACA | TCGTGGAGGGCCCTTTTA | [17] |

| E-cadherin | AAGAAGCTGGCTGACATGTACGGA | CCACCAGCAACGTGATTTCTGCAT | [18] |

| N-cadherin | GCCCCTCAAGTGTTACCTCAA | AGCCGAGTGATGGTCCAATTT | [19] |

| Vimentin | AGTCCACTGAGTACCAGGAGAT | TRTTCAAGGTCATCGTGATGCT | [20] |

| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | [19] |

Western Blotting

Objective: To detect and quantify the protein levels of EMT markers.

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Table 4: Recommended Antibodies for Western Blotting

| Target Protein | Host Species | Dilution | Company (Catalog #) |

| E-cadherin | Rabbit | 1:1000 | Cell Signaling Technology (#3195) |

| N-cadherin | Rabbit | 1:1000 | Cell Signaling Technology (#13116) |

| Vimentin | Rabbit | 1:1000 | Cell Signaling Technology (#5741) |

| GAPDH | Rabbit | 1:1000 | Cell Signaling Technology (#5174) |

Luciferase Reporter Assay

Objective: To validate the direct interaction between LINC00662 and a specific miRNA.

Protocol:

-

Vector Construction:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with:

-

The wild-type or mutant luciferase reporter vector.

-

A miRNA mimic or a negative control mimic.

-

A Renilla luciferase vector for normalization of transfection efficiency.

-

-

Luciferase Activity Measurement: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant reduction in luciferase activity in cells co-transfected with the wild-type vector and the miRNA mimic compared to the controls indicates a direct interaction.

In Vivo Xenograft Model

Objective: To assess the effect of LINC00662 on tumor growth and metastasis in vivo.

Protocol:

-

Cell Preparation: Stably transfect cancer cells with a vector expressing LINC00662 or a short hairpin RNA (shRNA) targeting LINC00662.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 106 of the engineered cells into the flank of each mouse. For metastasis studies, orthotopic injection or tail vein injection can be performed.

-

Tumor Growth Monitoring: Measure the tumor volume every 3-4 days using a caliper (Volume = 0.5 x length x width2).

-

Metastasis Assessment: At the end of the experiment, harvest the tumors and major organs (e.g., lungs, liver) for histological analysis (H&E staining) and immunohistochemistry (IHC) for EMT markers and proliferation markers like Ki-67.

-

Data Analysis: Compare the tumor growth curves and the number and size of metastatic nodules between the different experimental groups.

Visualizing the Network: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving LINC00662 and a typical experimental workflow for its investigation.

Caption: LINC00662 ceRNA network in EMT.

Caption: Signaling pathways regulated by LINC00662 in EMT.

References

- 1. Pathological role of long non-coding (lnc) RNA in the regulation of Wnt/β-catenin signaling pathway during epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Vital Roles of LINC00662 in Human Cancers [frontiersin.org]

- 3. Copy number amplification-activated long non-coding RNA LINC00662 epigenetically inhibits BIK by interacting with EZH2 to regulate tumorigenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of LncRNAs in the Epithelial-Mesenchymal Transition in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LINC00662 promotes gastric cancer cell growth by modulating the Hippo-YAP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KRAS and YAP1 converge to regulate EMT and tumor survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long noncoding RNA LINC00662 promotes M2 macrophage polarization and hepatocellular carcinoma progression via activating Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The role of MAPK signaling pathway in formation of EMT in oral squamous carcinoma cells induced by TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the Erk Pathway Is Required for TGF-β1-Induced EMT In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

- 17. medsci.org [medsci.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Analysis of E-Cadherin, N-Cadherin, Vimentin, HER-2, CEA, CA15-3 and SF Expression in the Diagnosis of Canine Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural Analysis of microRNA-Target Interaction by Sequential Seed Mutagenesis and Stem-Loop 3' RACE - PMC [pmc.ncbi.nlm.nih.gov]

LINC00662 as a Competing Endogenous RNA: A Technical Guide for Researchers

Abstract

Long non-coding RNAs (lncRNAs) have emerged as critical regulators of gene expression, frequently acting as competing endogenous RNAs (ceRNAs) that sequester microRNAs (miRNAs), thereby modulating the expression of target messenger RNAs (mRNAs). This technical guide provides an in-depth analysis of the long intergenic non-protein coding RNA 662 (LINC00662) and its function as a ceRNA in various pathological contexts, primarily focusing on cancer. We consolidate the existing quantitative data, detail the experimental protocols for validating LINC00662-miRNA interactions, and visualize the intricate signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of LINC00662's role as a ceRNA and its potential as a therapeutic target.

Introduction

Long non-coding RNAs (lncRNAs) are a class of RNA transcripts longer than 200 nucleotides with limited or no protein-coding capacity.[1] They are key players in a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] One of the primary mechanisms by which lncRNAs exert their regulatory function is by acting as competing endogenous RNAs (ceRNAs).[1] In this capacity, lncRNAs, localized in the cytoplasm, can bind to and "sponge" microRNAs (miRNAs), thereby preventing these miRNAs from binding to their target messenger RNAs (mRNAs).[1] This sequestration leads to the derepression of the target mRNA and subsequent modulation of its protein product.

LINC00662, a novel lncRNA located on chromosome 19, has been identified as a significant player in the progression of various human cancers, including but not limited to lung, breast, colorectal, gastric, and prostate cancer.[2] Accumulating evidence strongly suggests that LINC00662 primarily functions as a ceRNA, influencing tumor cell proliferation, migration, invasion, and apoptosis.[1] This guide will synthesize the current knowledge on the LINC00662-mediated ceRNA network, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

The LINC00662 ceRNA Network

LINC00662 has been shown to interact with a multitude of miRNAs, consequently regulating a diverse set of target genes. These interactions are often tissue- and cancer-type specific. The following sections and tables summarize the key validated LINC00662-miRNA-mRNA axes.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative data from various studies, highlighting the expression changes and statistical significance of LINC00662 and its network components.

Table 1: LINC00662 Expression and Clinical Correlation

| Cancer Type | LINC00662 Expression | Correlation with Clinicopathological Features | Survival Outcome | Reference |

| Multiple Cancers | Overexpressed | Advanced tumor stage (OR = 4.23, p < 0.001), Larger tumor size (OR = 1.49, p = 0.008), Lymph node metastasis (OR = 2.40, p = 0.008), Distant metastasis (OR = 4.78, p < 0.001) | Poor overall survival (HR = 1.91, p < 0.001) | [1] |

| Breast Cancer | Elevated in tissues and cells | Advanced tumor stage, Positive lymph node metastasis | Poor overall survival | [1][2] |

| Colorectal Cancer | Significantly upregulated | Tumor differentiation, Tumor stage, Lymphatic metastasis | Poor overall survival | [1] |

| Gastric Cancer | Upregulated | - | Poor prognosis | |

| Prostate Cancer | Significantly upregulated | Distant metastasis | Shorter overall survival | [3] |

| Oral Squamous Cell Carcinoma | Significantly increased | Tumor size, TNM stage, Lymph node metastasis | - | [4] |

| Gallbladder Cancer | Significantly elevated in cancer tissues | Larger tumor size (p = 0.049), Lymph node metastasis (p = 0.028) | Poor prognosis | [5] |

Table 2: Validated LINC00662-miRNA-mRNA Interactions and their Functional Consequences

| Cancer Type | Sponged miRNA | Target mRNA | Up/Down Regulation of Target | Functional Outcome | Reference |

| Breast Cancer | miR-497-5p | EGLN2 | Upregulated | Promotes cell proliferation and migration | |

| Breast Cancer | miR-144-3p | SOX2 | Upregulated | Enhances cell progression and stemness | [6] |

| Cervical Cancer | miR-497-5p | CDC25A | Upregulated | Promotes progression and radioresistance | |

| Chordoma | miR-16-5p | RNF144B | Upregulated | Facilitates progression | [2] |

| Colon Cancer | miR-340-5p | CLDN8/IL22 | Upregulated | Facilitates progression | [2] |

| Colorectal Cancer | miR-497-5p | AVL9 | Upregulated | Promotes progression | |

| Gallbladder Cancer | miR-335-5p | OCT4 | Upregulated | Promotes aggressive traits | [5] |

| Gastric Cancer | miR-497-5p | YAP1 | Upregulated | Promotes cell growth | |

| Glioma | miR-34a-5p | LMAN2L | Upregulated | Promotes proliferation and migration | [7] |

| Glioma | miR-107 | HMGB1 | Upregulated | Promotes oncogenic activity | [2] |

| Glioma | miR-483-3p | SOX3 | Upregulated | Promotes proliferation and invasion | [8] |

| Hepatocellular Carcinoma | miR-15a/16/107 | WNT3A | Upregulated | Promotes M2 macrophage polarization and progression | [9] |

| Lung Cancer | miR-145-5p | PAFAH1B2 | Upregulated | Promotes oncogenic function | |

| Lung Cancer | miR-320d | E2F1 | Upregulated | Promotes progression | [2] |

| Melanoma | miR-890 | ELK3 | Upregulated | Promotes proliferation, migration, and invasion | |

| Osteosarcoma | miR-103a-3p | SIK2 | Upregulated | Promotes progression | [2] |

| Osteosarcoma | miR-30b-3p | ELK1 | Upregulated | Promotes malignant behavior | [10] |

| Prostate Cancer | miR-34a | - | - | Promotes tumorigenesis | [3] |

LINC00662 in Cellular Signaling Pathways

The ceRNA activity of LINC00662 has been shown to impinge upon several critical cancer-related signaling pathways. By modulating the levels of key proteins, LINC00662 can activate or inhibit these pathways, thereby influencing cellular phenotypes.

Wnt/β-catenin Signaling Pathway

In several cancers, including oral squamous cell carcinoma and hepatocellular carcinoma, LINC00662 has been shown to activate the Wnt/β-catenin signaling pathway.[4][9] For instance, in hepatocellular carcinoma, LINC00662 sponges miR-15a, miR-16, and miR-107, leading to the upregulation of their target, WNT3A.[9] Increased WNT3A expression and secretion activates the Wnt/β-catenin pathway in an autocrine and paracrine manner, promoting cancer progression and M2 macrophage polarization.[9] Similarly, in oral squamous cell carcinoma, knockdown of LINC00662 suppresses the expression of Wnt3a and β-catenin.[4]

Caption: LINC00662 activates the Wnt/β-catenin pathway.

MAPK/ERK Signaling Pathway

In colon cancer, LINC00662 has been implicated in the activation of the MAPK/ERK signaling pathway. It achieves this by sponging miR-340-5p, which leads to the upregulation of Claudin 8 (CLDN8) and Interleukin 22 (IL22), both of which are target genes of ERK and can promote ERK phosphorylation.

Caption: LINC00662 activates the MAPK/ERK signaling pathway.

Hippo Signaling Pathway

The Hippo signaling pathway is another regulatory axis influenced by LINC00662. In gastric cancer, LINC00662 sponges miR-497-5p, leading to the upregulation of Yes-associated protein 1 (YAP1), a key downstream effector of the Hippo pathway. The activation of YAP1 promotes cell proliferation and tissue repair.

Caption: LINC00662 regulates the Hippo signaling pathway.

Experimental Protocols for ceRNA Validation

Validating the ceRNA activity of LINC00662 involves a series of key experiments to demonstrate the direct interaction between LINC00662 and a specific miRNA, and the subsequent effect on the miRNA's target mRNA.

Caption: Workflow for validating a LINC00662-mediated ceRNA axis.

Dual-Luciferase Reporter Assay

This assay is crucial for confirming the direct binding of a miRNA to the LINC00662 transcript.

Principle: A vector containing a luciferase reporter gene (e.g., Firefly luciferase) is engineered to include the LINC00662 sequence (or a fragment containing the predicted miRNA binding site) in its 3' untranslated region (UTR). A second reporter (e.g., Renilla luciferase) is co-transfected as a normalization control. If the miRNA binds to the LINC00662 sequence, it will suppress the expression of the Firefly luciferase.

Detailed Protocol:

-

Vector Construction:

-

Synthesize the full-length LINC00662 sequence or the specific fragment containing the putative miRNA binding site.

-

Clone this sequence into the 3' UTR of a Firefly luciferase reporter vector (e.g., psiCHECK-2).

-

As a negative control, create a mutant version of the construct where the miRNA seed sequence binding site is mutated.

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 24-well plate.

-

Co-transfect the cells with the luciferase reporter vector (wild-type or mutant LINC00662), the corresponding miRNA mimic or a negative control mimic, and the Renilla luciferase control vector using a suitable transfection reagent.

-

-

Cell Lysis and Luciferase Activity Measurement:

-

After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the Firefly luciferase activity using a luminometer.

-

Subsequently, add a quenching reagent and measure the Renilla luciferase activity in the same well.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type LINC00662 vector and the miRNA mimic compared to the controls (mutant vector or negative control mimic) confirms the direct interaction.

-

RNA Immunoprecipitation (RIP)

RIP is used to confirm that LINC00662 and the target miRNA are part of the same RNA-induced silencing complex (RISC).

Principle: An antibody against a key component of the RISC, typically Argonaute 2 (Ago2), is used to pull down the entire complex from cell lysates. The RNA molecules within the immunoprecipitated complex are then purified and analyzed by qRT-PCR to detect the presence of LINC00662 and the miRNA of interest.

Detailed Protocol:

-

Cell Lysis:

-

Harvest cells and lyse them in a RIP buffer containing protease and RNase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with magnetic beads pre-coated with an anti-Ago2 antibody or a control IgG antibody overnight at 4°C.

-

-

Washing:

-

Wash the beads several times with a high-salt buffer to remove non-specific binding.

-

-

RNA Elution and Purification:

-

Elute the RNA from the beads and purify it using a suitable RNA extraction method.

-

-

qRT-PCR Analysis:

-

Perform reverse transcription followed by quantitative PCR (qRT-PCR) to measure the enrichment of LINC00662 and the specific miRNA in the Ago2 immunoprecipitate relative to the IgG control.

-

Significant enrichment of both LINC00662 and the miRNA in the Ago2-IP sample indicates their co-existence in the RISC.

-

Biotinylated miRNA Pull-down Assay

This assay provides further evidence of the direct interaction between LINC00662 and the miRNA.

Principle: A biotin-labeled synthetic miRNA mimic is transfected into cells. The biotinylated miRNA incorporates into the RISC and binds to its target RNAs. Streptavidin-coated magnetic beads are then used to pull down the biotinylated miRNA along with its bound RNA targets.

Detailed Protocol:

-

Transfection:

-

Transfect cells with a 3'-biotinylated miRNA mimic or a biotinylated negative control mimic.

-

-

Cell Lysis:

-

After 24-48 hours, lyse the cells in a mild lysis buffer.

-

-

Pull-down:

-

Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated miRNA-RNA complexes.

-

-

Washing:

-

Wash the beads to remove non-specifically bound RNAs.

-

-

RNA Elution and Analysis:

-

Elute the captured RNAs from the beads and perform qRT-PCR to quantify the enrichment of LINC00662 in the sample transfected with the biotinylated miRNA mimic compared to the control.

-

A significant enrichment of LINC00662 confirms its direct binding to the miRNA.

-

Conclusion and Future Directions

The evidence strongly supports the role of LINC00662 as a potent ceRNA in the pathogenesis of multiple cancers. Its ability to sponge a wide array of tumor-suppressive miRNAs leads to the upregulation of oncogenic target genes and the activation of key cancer-related signaling pathways. The consistent upregulation of LINC00662 in various tumors and its correlation with poor prognosis underscore its potential as a valuable biomarker for diagnosis and prognosis.

Furthermore, the intricate LINC00662-miRNA-mRNA network presents a rich landscape for the development of novel therapeutic strategies. Targeting LINC00662 directly, for instance, using antisense oligonucleotides, could restore the tumor-suppressive functions of multiple miRNAs simultaneously, offering a multi-pronged approach to cancer therapy. Future research should focus on further delineating the full spectrum of LINC00662's interactions in different cellular contexts and exploring the therapeutic efficacy of targeting this oncogenic lncRNA in preclinical and clinical settings. The detailed methodologies provided in this guide offer a robust framework for researchers to further investigate the multifaceted roles of LINC00662 and other lncRNAs in health and disease.

References

- 1. Frontiers | A pan-cancer analysis of the prognostic value of long non-coding RNA LINC00662 in human cancers [frontiersin.org]

- 2. The Vital Roles of LINC00662 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotinylated Micro-RNA Pull Down Assay for Identifying miRNA Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. LINC00662 Promotes Aggressive Traits by Modulating OCT4 Expression through miR-335-5p in Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LINC00662 long intergenic non-protein coding RNA 662 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Copy number amplification-activated long non-coding RNA LINC00662 epigenetically inhibits BIK by interacting with EZH2 to regulate tumorigenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LINC00662 promotes hepatocellular carcinoma progression via altering genomic methylation profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epigenie.com [epigenie.com]

- 10. Biotin-based Pulldown Assay to Validate mRNA Targets of Cellular miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LINC00662 as a MicroRNA Sponge in Gastric Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the long non-coding RNA LINC00662 and its function as a microRNA (miRNA) sponge in the pathogenesis of gastric cancer. This document summarizes key research findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: LINC00662 in Gastric Cancer

Long non-coding RNAs (lncRNAs) are a class of RNA molecules greater than 200 nucleotides in length that do not encode proteins but play crucial roles in regulating gene expression.[1] LINC00662 has emerged as a significant oncogenic lncRNA in several cancers, including gastric cancer.[2][3] It is frequently upregulated in gastric cancer tissues and cell lines, and its elevated expression is often associated with poor prognosis.[4][5] One of the primary mechanisms by which LINC00662 exerts its oncogenic function is by acting as a competing endogenous RNA (ceRNA) or "miRNA sponge."[6][7] In this role, LINC00662 binds to and sequesters specific miRNAs, thereby preventing them from binding to their target messenger RNAs (mRNAs). This leads to the derepression of the target mRNAs and the subsequent activation of downstream signaling pathways that promote cancer progression.[7][8]

LINC00662-miRNA Regulatory Axes in Gastric Cancer

Several key miRNA sponging activities of LINC00662 have been identified in gastric cancer, each influencing distinct oncogenic pathways.

The LINC00662/miR-195-5p/CEP55 Axis

LINC00662 has been shown to directly sponge miR-195-5p.[6][9][10] miR-195-5p is a tumor-suppressive miRNA that is often downregulated in gastric cancer.[8] By sequestering miR-195-5p, LINC00662 leads to the upregulation of its target, Centrosomal Protein 55 (CEP55).[6][9][10] CEP55 is a protein involved in cytokinesis and cell cycle regulation, and its overexpression promotes the proliferation, migration, and invasion of gastric cancer cells.[4][6]

The LINC00662/miR-497-5p/YAP1 Axis

Another well-documented interaction involves LINC00662 sponging miR-497-5p.[2][4] Similar to miR-195-5p, miR-497-5p acts as a tumor suppressor in gastric cancer.[4] The direct target of miR-497-5p is Yes-associated protein 1 (YAP1), a key effector of the Hippo signaling pathway.[2][4] By inhibiting miR-497-5p, LINC00662 leads to increased YAP1 expression, which subsequently promotes gastric cancer cell growth and chemoresistance.[2][4]

The LINC00662/miR-615-5p/Wnt/β-catenin Axis

LINC00662 also functions by sponging miR-615-5p, which in turn regulates the Wnt/β-catenin signaling pathway.[3] The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activation is a hallmark of many cancers, including gastric cancer.[11][12] By sequestering miR-615-5p, LINC00662 promotes the activity of the Wnt/β-catenin pathway, thereby enhancing the proliferation, migration, and invasion of gastric cancer cells.[3]

Quantitative Data Summary

The following tables summarize the quantitative findings from the cited research on the expression and functional effects of the LINC00662-miRNA axes in gastric cancer. Note: Specific fold-change values and p-values were not consistently available in the search results abstracts. Researchers should consult the full-text articles for this detailed data.

Table 1: Expression Levels of LINC00662 and Associated Molecules in Gastric Cancer

| Molecule | Expression Status in Gastric Cancer | Tissues/Cell Lines | Citation |

| LINC00662 | Upregulated | Tissues and cell lines | [4][6] |

| miR-195-5p | Downregulated | Tissues | [8] |

| CEP55 | Upregulated | Tissues and cell lines | [4][6] |

| miR-497-5p | Downregulated | Tissues and cell lines | [4] |

| YAP1 | Upregulated | Tissues | [4] |

| miR-615-5p | Downregulated | Cell lines | |

| β-catenin | Upregulated | Tissues | [11] |

Table 2: Functional Consequences of Altered LINC00662 Expression in Gastric Cancer Cells

| Experimental Manipulation | Effect on Cell Proliferation | Effect on Cell Migration & Invasion | Downstream Molecular Changes | Citation |

| LINC00662 Overexpression | Increased | Increased | Decreased miR-195-5p, Increased CEP55 | [6][10] |

| LINC00662 Knockdown | Decreased | Decreased | Increased miR-195-5p, Decreased CEP55 | [6][10] |

| LINC00662 Knockdown | Decreased | Not specified | Increased miR-497-5p, Decreased YAP1 | [2][4] |

| LINC00662 Knockdown | Decreased | Decreased | Increased miR-615-5p, Decreased β-catenin, MMP-2, MMP-9 | [3] |

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the research on LINC00662 in gastric cancer. Note: These are generalized protocols. For specific details such as primer sequences, antibody concentrations, and incubation times, consulting the full-text of the cited articles is essential.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

This technique is used to quantify the expression levels of LINC00662, miRNAs, and target mRNAs.

-

RNA Extraction: Total RNA is extracted from gastric cancer tissues or cultured cells using a suitable reagent like TRIzol.

-

Reverse Transcription: For lncRNAs and mRNAs, reverse transcription is performed to synthesize complementary DNA (cDNA). For miRNAs, a specific stem-loop primer is often used for reverse transcription.

-

qPCR Amplification: The cDNA is then used as a template for qPCR with specific primers for the gene of interest. A fluorescent dye (e.g., SYBR Green) is used to detect the amplification in real-time.

-

Data Analysis: The relative expression levels are calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH for mRNAs/lncRNAs, U6 for miRNAs) as an internal control.

Western Blotting

This method is used to detect and quantify the protein levels of downstream targets like CEP55, YAP1, and β-catenin.

-

Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using an assay such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry software. A loading control protein (e.g., GAPDH or β-actin) is used for normalization.

Dual-Luciferase Reporter Assay

This assay is crucial for validating the direct binding between LINC00662 and a specific miRNA, or between a miRNA and its target mRNA.

-

Vector Construction: A luciferase reporter vector is constructed containing the wild-type or mutated sequence of the LINC00662 transcript or the 3'-UTR of the target mRNA.

-

Co-transfection: The reporter vector is co-transfected into cells (e.g., HEK293T) along with a miRNA mimic or a negative control.

-

Luciferase Activity Measurement: After a set incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured.

-

Data Analysis: A decrease in the relative luciferase activity in the presence of the miRNA mimic compared to the control indicates direct binding.

Cell Proliferation Assays (CCK-8 and BrdU)

These assays measure the effect of LINC00662 modulation on the growth rate of gastric cancer cells.

-

Cell Counting Kit-8 (CCK-8) Assay:

-

Cells are seeded in a 96-well plate after transfection with constructs to overexpress or knockdown LINC00662.

-

At specified time points, CCK-8 solution is added to each well.

-

After incubation, the absorbance at 450 nm is measured, which is proportional to the number of viable cells.

-

-

BrdU (5-bromo-2'-deoxyuridine) Assay:

-

Transfected cells are cultured in the presence of BrdU, a thymidine (B127349) analog that is incorporated into newly synthesized DNA.

-

The cells are then fixed and incubated with an anti-BrdU antibody.

-

A secondary antibody conjugated to an enzyme is added, followed by a substrate to produce a colorimetric or fluorescent signal, which is then quantified.

-

Cell Migration and Invasion Assays (Transwell Assay)

This assay assesses the ability of gastric cancer cells to move and invade through a membrane, key characteristics of metastasis.

-

Chamber Preparation: Transwell inserts with or without a Matrigel coating (for invasion and migration assays, respectively) are used.

-

Cell Seeding: Transfected cells are seeded into the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The cells are incubated for a specific period, allowing them to migrate or invade through the membrane.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.

Signaling Pathways

Caption: LINC00662 signaling axes in gastric cancer.

Experimental Workflow

References

- 1. Inconsistency in the expression pattern of a five-lncRNA signature as a potential diagnostic biomarker for gastric cancer patients in bioinformatics and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastric cancer-associated microRNA expression signatures: integrated bioinformatics analysis, validation, and clinical significance - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 3. researchgate.net [researchgate.net]

- 4. CEP55 contributes to human gastric carcinoma by regulating cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. miR-195-5p regulates multi-drug resistance of gastric cancer cells via targeting ZNF139 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective role of astragaloside IV in gastric cancer through regulation of microRNA-195-5p-mediated PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression level of microRNA-195 in the serum of patients with gastric cancer and its relationship with the clinicopathological staging of the cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long intergenic non-protein coding RNA 662 accelerates the progression of gastric cancer through up-regulating centrosomal protein 55 by sponging microRNA-195-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long intergenic non-protein coding RNA 662 accelerates the progression of gastric cancer through up-regulating centrosomal protein 55 by sponging microRNA-195-5p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LncRNA PROX1-AS1 Facilitates Gastric Cancer Progression via miR-877-5p/PD-L1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hh.um.es [hh.um.es]

LINC00662 Regulation of the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long non-coding RNAs (lncRNAs) are emerging as critical regulators in a multitude of cellular processes, including tumorigenesis. This document provides a detailed technical overview of the molecular mechanisms by which the long non-coding RNA, LINC00662, regulates the canonical Wnt/β-catenin signaling pathway. LINC00662 has been identified as an oncogenic lncRNA in several cancers, notably hepatocellular carcinoma (HCC), where its upregulation is associated with poor patient survival.[1][2] The core mechanism involves LINC00662 acting as a competing endogenous RNA (ceRNA) or "miRNA sponge," which ultimately leads to the activation of Wnt/β-catenin signaling in both an autocrine and paracrine manner.[1][2][3] This guide synthesizes key findings, presents quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate this complex regulatory network.

Core Molecular Mechanism: LINC00662 as a ceRNA

The primary mechanism by which LINC00662 activates the Wnt/β-catenin pathway is by functioning as a ceRNA.[3][4] It competitively binds to and sequesters a specific group of microRNAs, namely miR-15a, miR-16, and miR-107.[1][2][5] These miRNAs are known to be negative regulators of WNT3A, a critical ligand for the Wnt signaling pathway.[1]

By acting as a sponge, LINC00662 reduces the available pool of these miRNAs, thereby relieving their inhibitory effect on WNT3A messenger RNA (mRNA).[1][3] This leads to an increase in WNT3A protein expression and subsequent secretion from the cancer cells.[1][2] The elevated levels of secreted WNT3A then trigger the Wnt/β-catenin cascade.

Caption: LINC00662 acts as a ceRNA to upregulate WNT3A.

Autocrine and Paracrine Activation of Wnt/β-catenin Signaling

The LINC00662-mediated increase in secreted WNT3A activates the Wnt/β-catenin pathway through two distinct modes:

-

Autocrine Signaling in Cancer Cells: Secreted WNT3A binds to Frizzled (FZD) receptors and LRP5/6 co-receptors on the surface of the same hepatocellular carcinoma (HCC) cells from which it was released.[1] This inactivates the β-catenin destruction complex (composed of Axin, APC, GSK-3β, and CK1). Consequently, β-catenin is no longer phosphorylated and targeted for degradation. It accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes such as c-Myc and Cyclin D1.[1][6] This autocrine loop promotes cancer cell proliferation, invasion, and cell cycle progression while inhibiting apoptosis.[1][2]

-

Paracrine Signaling in Macrophages: Secreted WNT3A also acts on nearby macrophages within the tumor microenvironment.[1][2] By activating the Wnt/β-catenin pathway in these immune cells, it induces their polarization towards an M2 phenotype.[1][2] M2 macrophages are known to be tumor-promoting, contributing to immunosuppression, angiogenesis, and metastasis.[3]

Caption: Autocrine and paracrine effects of LINC00662/WNT3A axis.

Quantitative Data Summary

The following tables summarize the quantitative effects of LINC00662 modulation on the Wnt/β-catenin pathway and associated cellular phenotypes in HCC cell lines.

Table 1: Effects of LINC00662 Overexpression in HCCLM3 Cells

| Analyte | Measurement Method | Result | Citation |

|---|---|---|---|

| WNT3A in supernatant | ELISA | Significant increase in concentration | [1] |

| β-catenin protein | Western Blot | Upregulated | [1] |

| Cyclin D1 mRNA | qRT-PCR | Upregulated | [1] |

| c-Myc mRNA | qRT-PCR | Upregulated | [1] |

| WNT3A 3'UTR Reporter | Luciferase Assay | Significantly increased luciferase activity |[1] |

Note: The effects on β-catenin, Cyclin D1, and c-Myc were abolished when the miR-15a/16/107 binding sites in LINC00662 were mutated.[1]

Table 2: Effects of LINC00662 Silencing (shRNA) in SK-HEP-1 Cells

| Analyte | Measurement Method | Result | Citation |

|---|---|---|---|